Tin indium oxide (ITO) is a ternary compound composed of indium(III) oxide (In₂O₃) and tin(IV) oxide (SnO₂). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is typically encountered as an oxygen-deficient n-type semiconductor material with a wide band gap. [, , ] The material is transparent to visible light and exhibits high electrical conductivity, making it valuable in various technological applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] ITO's unique combination of optical and electrical properties makes it a crucial component in various electronic and optoelectronic devices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Tin indium oxide is synthesized from its constituent oxides: indium oxide (In2O3) and tin oxide (SnO2). The typical stoichiometry of tin indium oxide is represented as In2O3:SnO2, where the tin content can vary from 1% to 10% by weight. This compound falls under the category of metal oxides and is classified as a transparent conducting oxide (TCO) due to its unique combination of optical and electrical properties.
Various methods have been employed for synthesizing tin indium oxide, including:
The choice of synthesis method affects the resulting material's morphology, crystallinity, and electrical properties. For instance, the gas evaporation process can produce nanoparticles with controlled sizes down to 5 nm . In contrast, chemical vapor deposition typically results in higher-quality crystalline structures suitable for electronic applications.
Tin indium oxide exhibits a cubic crystal structure, which contributes to its desirable electronic properties. The lattice parameters are influenced by the ratio of indium to tin; for example, an optimal ratio of 91% indium to 9% tin has been reported for achieving maximum conductivity . The presence of oxygen vacancies in the lattice also plays a critical role in enhancing the material's electrical properties.
The synthesis of tin indium oxide involves several chemical reactions depending on the method used:
These reactions highlight the importance of precursor selection and reaction conditions in determining the final product's quality.
The mechanism through which tin indium oxide functions primarily revolves around its electronic properties. As a degenerate n-type semiconductor, it has a high density of free electrons due to the doping with tin. The conduction mechanism involves electron hopping between localized states created by oxygen vacancies within the crystal lattice. This property enables efficient charge transport in devices such as transparent conductive films.
Tin indium oxide has numerous scientific uses, including:
The versatility of tin indium oxide continues to drive research into new applications across various fields of technology.
Supercritical fluid techniques enable rapid crystallization of high-purity ITO nanoparticles by exploiting the unique solvation and transport properties of solvents beyond their critical points. In supercritical methanol (critical point: 239°C, 81 bar), ITO nanoparticles with ~20 nm diameters and cubic crystal structures form within 2 minutes at 250°C. This method eliminates post-synthesis calcination and achieves resistivity as low as 1.3×10⁻³ Ω·cm for 5 at% Sn-doped samples. The organic medium reduces agglomeration compared to aqueous systems due to lower surface tension during solvent removal [2] [8].
Conversely, supercritical water (374°C, 221 bar) requires higher energy input but yields smaller particles (5 nm) with surface areas exceeding 100 m²/g. Chlorine-free routes using nitrate precursors in sol-gel synthesis further enhance sinterability, enabling 98.1% relative density at 1400°C—significantly lower than conventional methods. Citric acid acts as a complexing agent, ensuring atomic-scale mixing of In/Sn and preventing phase segregation [1] [8].
Table 1: Supercritical Synthesis Parameters for ITO Nanoparticles
Solvent | Temperature (°C) | Pressure (bar) | Reaction Time | Particle Size | Key Advantage |
---|---|---|---|---|---|
Methanol | 250–300 | >81 | <2 minutes | ~20 nm | No calcination needed |
Water | 300 | >221 | Minutes–hours | 5 nm | Surface area >100 m²/g |
Ethanol (reflux) | 80–400 (ambient) | Ambient | 6 hours | 40 nm (pH 8.8) | pH-controlled size |
VLS growth produces single-crystalline ITO nanowires (NWs) with defined orientation and composition. Using chemical vapor deposition (CVD), In₂O₃ and SnO₂ powders vaporize at 900°C in argon, condensing into liquid Au catalyst droplets. Supersaturation drives the nucleation of NWs with rectangular cross-sections, growing along the [010] direction at 865°C. These NWs exhibit lengths of 5–10 μm, diameters of 58.1 nm, and interplanar spacings of 0.250 nm for (040) and (400) planes [4] [5].
The Sn doping level (typically 5–10 at%) critically influences electrical properties. Undoped NWs show photoluminescence (PL) peaks at 1.65 eV and 2.25 eV, indicating oxygen vacancies. Doped NWs maintain cubic bixbyite structures (JCPDS 06-0416), confirmed by XRD peaks at 30.6° (222), 35.4° (400), and 51.0° (440). VLS enables aspect ratios >100, suitable for nanoelectrodes in transparent electronics [4].
Table 2: VLS Parameters for ITO Nanowire Synthesis
Parameter | Conditions | Resulting NW Property |
---|---|---|
Catalyst | 10 nm Au layer | Defined nucleation sites |
Growth temperature | 865°C (substrate) | [010] growth direction |
Source temperature | 900°C (In₂O₃/SnO₂ mixture) | Optimal vapor pressure |
Sn doping | 5–10 at% | Resistivity: 10⁻³–10⁻⁴ Ω·cm |
Carrier gas | Ar (100 sccm) | Uniform diameter distribution |
Reactive magnetron sputtering co-depits indium-tin metal targets in oxygen/argon plasmas to form ITO films. Precise oxygen partial pressure (~10⁻⁴ Torr) prevents target oxidation while ensuring stoichiometric oxide formation. Optimized DC sputtering yields films with 80% transmittance (550 nm) and resistivity of ~10⁻⁴ Ω·cm. Key variables include:
RF sputtering permits non-conductive target usage, enabling nanoparticle-embedded films. For ultra-thin layers (<50 nm), "chemical shaving" etches thick films to preserve conductivity while achieving >90% transparency [6].
Silver nanoparticles (Ag NPs) enhance ITO’s plasmonic and electrical properties via electrochemical decoration. Cyclic voltammetry identifies the Ag⁺/Ag reduction potential (–0.2 V vs. Pt), followed by amperometric deposition at –0.2 V for 50–100 seconds. This yields 1–3 at% Ag-decorated ITO NWs, where Ag NPs act as electron scattering centers. Decorated NWs exhibit:
Laser sintering converts printed In-Sn alloy nanoparticles into conductive patterns without high-temperature furnaces. Pulsed lasers (e.g., Nd:YAG, 1064 nm) locally melt nanoparticles at ~150°C in air, forming continuous oxide films after oxidation. This achieves resistivity of 2×10⁻⁴ Ω·cm and >75% transmittance, compatible with flexible polymer substrates [3] [6].
Tape casting uses ITO nanoparticle slurries with organic binders (polyvinyl butyral) and plasticizers (benzyl phthalate). Doctor-blading forms "green tapes" that sinter into flexible ITO layers with 75% transmission and 2 Ω·cm resistivity. Solvent choice (e.g., ethanol/water azeotropes) controls pore distribution, enhancing densification below 1400°C [3] [8].
Table 3: Alternative ITO Fabrication Methods
Method | Material Form | Processing Conditions | Performance | Application Flexibility |
---|---|---|---|---|
Laser sintering | In-Sn alloy NPs | 150°C in air, pulsed laser | 75% T, 2×10⁻⁴ Ω·cm | High (polymer compatible) |
Tape casting | ITO NP slurries | Doctor-blading + sintering | 75% T, 2 Ω·cm | Moderate (bendable ceramics) |
Gas evaporation | ITO NPs | 300°C, 10⁻⁵ Torr + O₂ | 5 nm size, >100 m²/g | Limited (powder-based) |
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